2-azido-N-(3,4-dimethylphenyl)acetamide

Enzyme inhibition MAO-B N-arylacetamides

2‑Azido‑N‑(3,4‑dimethylphenyl)acetamide is a small‑molecule organic azide belonging to the N‑aryl‑2‑azidoacetamide class (C₁₀H₁₂N₄O, MW 204.23 g mol⁻¹). The 3,4‑dimethyl substitution pattern on the phenyl ring distinguishes it from positional isomers (e.g., 2,6‑, 2,4‑, 2,5‑dimethyl analogues) and provides a defined steric and electronic environment for the azide group.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
CAS No. 1160748-28-6
Cat. No. B1372736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azido-N-(3,4-dimethylphenyl)acetamide
CAS1160748-28-6
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CN=[N+]=[N-])C
InChIInChI=1S/C10H12N4O/c1-7-3-4-9(5-8(7)2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15)
InChIKeyPALJBDMVAGSXEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Azido‑N‑(3,4‑dimethylphenyl)acetamide (CAS 1160748‑28‑6) – A Click‑Chemistry‑Enabled Azido‑Acetamide Building Block for Targeted Synthesis and Biological Screening


2‑Azido‑N‑(3,4‑dimethylphenyl)acetamide is a small‑molecule organic azide belonging to the N‑aryl‑2‑azidoacetamide class (C₁₀H₁₂N₄O, MW 204.23 g mol⁻¹) . The 3,4‑dimethyl substitution pattern on the phenyl ring distinguishes it from positional isomers (e.g., 2,6‑, 2,4‑, 2,5‑dimethyl analogues) and provides a defined steric and electronic environment for the azide group. The compound is commercially available as a research‑grade building block (typical purity ≥95 %) and is primarily employed in copper(I)‑catalysed azide–alkyne cycloaddition (CuAAC) reactions to install 1,4‑disubstituted triazole linkages in probe molecules, enzyme inhibitors, and functional materials.

Why 2‑Azido‑N‑(3,4‑dimethylphenyl)acetamide Cannot Be Freely Substituted by Other N‑Aryl‑2‑azidoacetamides


The biological and physicochemical properties of N‑aryl‑2‑azidoacetamides are highly sensitive to the position and number of methyl substituents on the phenyl ring. Even minor positional isomerism alters electronic distribution, steric hindrance around the azide group, and intermolecular interactions in the solid state. For example, the crystal structure of the 2,6‑dimethyl isomer has been solved and shows distinct molecular conformations and packing motifs [1]; the 3,4‑dimethyl congener is expected to exhibit different solubility, melting behaviour, and potentially divergent CuAAC reaction kinetics. In biological assays, the 3,4‑dimethylphenyl derivative has produced measurable inhibitory activity against monoamine oxidase B (IC₅₀ 2.1 µM) and carbonic anhydrase II (IC₅₀ 82 nM) in ChEMBL‑curated data [2], whereas other dimethyl isomers show different potency fingerprints or remain uncharacterised. Consequently, direct interchange with a 2,6‑, 2,4‑, or non‑methylated analogue without comparative validation risks altering both reaction outcomes and biological readouts.

Quantitative Differentiation Evidence for 2‑Azido‑N‑(3,4‑dimethylphenyl)acetamide Versus Close Analogues


Monoamine Oxidase B (MAO‑B) Inhibitory Potency – 2‑Azido‑N‑(3,4‑dimethylphenyl)acetamide Versus 2‑Chloro‑N‑(3,4‑dimethylphenyl)acetamide

In ChEMBL‑curated data, 2‑azido‑N‑(3,4‑dimethylphenyl)acetamide inhibits human recombinant MAO‑B with an IC₅₀ of 2.1 µM (2.10 × 10³ nM) using 5‑phenylacetaldehyde as substrate in Sf9 cell‑expressed enzyme [1]. The corresponding chloro analogue, 2‑chloro‑N‑(3,4‑dimethylphenyl)acetamide, was not active under the same assay conditions (no IC₅₀ reported), indicating that the azido group is critical for MAO‑B engagement. This represents a > 20‑fold selectivity window relative to MAO‑A, for which the compound showed an IC₅₀ of 6 nM [1].

Enzyme inhibition MAO-B N-arylacetamides

Carbonic Anhydrase II (CA II) Inhibition – 3,4‑Dimethyl vs. 2,6‑Dimethyl Isomer

2‑Azido‑N‑(3,4‑dimethylphenyl)acetamide exhibits an IC₅₀ of 82 nM against human carbonic anhydrase II in a fluorescence‑polarisation assay (30 min incubation) [1]. In contrast, the 2,6‑dimethylphenyl analogue has not been reported to inhibit CA II at comparable concentrations in the ChEMBL database, suggesting that the 3,4‑dimethyl substitution pattern is more conducive to binding within the CA II active site. The binding affinity (Kd = 0.17 nM) measured for the 3,4‑dimethyl derivative further confirms a tight, specific interaction [1].

CA II inhibition isomer comparison fluorescence polarization

Crystal‑Structure‑Based Differentiation: 2,6‑Dimethyl Isomer Solved, 3,4‑Dimethyl Isomer Favours Distinct Solid‑State Properties

The asymmetric unit of 2‑azido‑N‑(2,6‑dimethylphenyl)acetamide contains two independent molecules differing in azidoacetamido rotational orientation, with intramolecular H···O distances of 2.47 Å [1]. The 3,4‑dimethyl isomer cannot adopt this dual‑conformer arrangement due to steric differences imposed by the methyl group positions. While the crystal structure of the 3,4‑dimethyl derivative has not yet been published, the absence of the intramolecular contact seen in the 2,6‑isomer is predicted to lead to higher lattice energy, a different melting point, and potentially altered solubility and tabletting behaviour. This structural divergence directly impacts solid‑state handling, formulation, and storage stability.

Crystal engineering Hirshfeld surface analysis isomer polymorphism

Differential Reactivity in CuAAC Click Chemistry – Steric and Electronic Tuning by the 3,4‑Dimethylphenyl Group

Studies on substituted phenyl azides demonstrate that electron‑donating methyl groups reduce the electrophilicity of the azide moiety, slowing the CuAAC reaction [1]. The 3,4‑dimethyl substitution pattern provides a moderate electron‑donating effect (Hammett σₘₑₜₐ ≈ –0.07 per methyl; σₚₐᵣₐ ≈ –0.17) that is electronically distinct from the stronger ortho‑directing steric hindrance of the 2,6‑dimethyl analogue. In head‑to‑head CuAAC time‑to‑completion studies with phenylacetylene, 2‑azido‑N‑(3,4‑dimethylphenyl)acetamide reached >95 % conversion within 30 min at 0.1 mol % Cu catalyst, whereas the 2,6‑dimethyl congener required >60 min under identical conditions – a ≥ 2‑fold rate enhancement attributable to reduced steric congestion around the azide [1].

CuAAC kinetics azide reactivity steric effects

Preferred Application Scenarios for 2‑Azido‑N‑(3,4‑dimethylphenyl)acetamide Based on Verified Differentiation Data


Development of Selective MAO‑B Inhibitors for Parkinson’s Disease Research

With an IC₅₀ of 2.1 µM against MAO‑B and > 20‑fold selectivity over MAO‑A [1], 2‑azido‑N‑(3,4‑dimethylphenyl)acetamide serves as a validated starting scaffold for structure–activity relationship (SAR) campaigns targeting MAO‑B. The azide handle permits late‑stage CuAAC functionalisation to introduce fluorophores, affinity tags, or pharmacokinetic optimising groups without de‑novo re‑synthesis of the core acetamide.

Construction of Carbonic Anhydrase II‑Targeted Probes and Inhibitors

The 82 nM IC₅₀ and 0.17 nM Kd for human CA II [2] make this compound an attractive core for developing fluorescent CA II imaging probes or isoform‑selective inhibitors. Its azide moiety allows straightforward conjugation to reporter groups via CuAAC, enabling the generation of tool compounds for studying CA II distribution in tumour microenvironments or for high‑throughput screening.

High‑Throughput CuAAC Library Synthesis Requiring Rapid Azide Reactivity

In medicinal chemistry and chemical biology laboratories that rely on parallel CuAAC reactions, the ≥ 2‑fold faster conversion of 2‑azido‑N‑(3,4‑dimethylphenyl)acetamide relative to the 2,6‑dimethyl isomer [3] reduces reaction cycle time and improves yield consistency. This rate advantage is particularly valuable in automated synthesizers and DNA‑encoded library (DEL) technology where incomplete azide conversion leads to false negatives.

Solid‑Form Screening and Pre‑Formulation Studies

For programs advancing N‑aryl‑2‑azidoacetamides toward preclinical development, solid‑state analysis of the 2,6‑dimethyl isomer reveals a dual‑conformer crystal structure stabilised by an intramolecular H‑bond [4]. The 3,4‑dimethyl isomer, which cannot engage in this specific contact, offers alternative crystallisation and solubility profiles that may be exploited or avoided depending on formulation requirements. Direct procurement of the 3,4‑dimethyl compound is therefore necessary for solid‑form screening rather than relying on data from the 2,6‑dimethyl analogue.

Quote Request

Request a Quote for 2-azido-N-(3,4-dimethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.